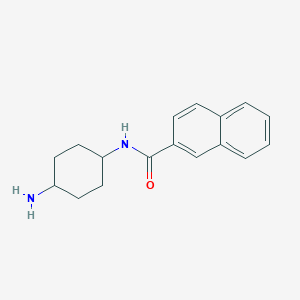![molecular formula C12H16N4 B7557264 N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine](/img/structure/B7557264.png)
N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications.
作用機序
N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of synaptic plasticity and the formation of long-term memories. By blocking the activity of this receptor, N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine can modulate glutamate signaling and affect a variety of physiological processes.
Biochemical and Physiological Effects:
N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine has been shown to have a variety of biochemical and physiological effects, including reducing the release of dopamine in the brain, decreasing anxiety-like behavior in animal models, and improving cognitive function in individuals with Fragile X syndrome. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
実験室実験の利点と制限
One advantage of using N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine in lab experiments is its high selectivity for the mGluR5 receptor, which allows for precise modulation of glutamate signaling. However, one limitation is that N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine has a relatively short half-life and may require frequent administration in experiments.
将来の方向性
There are several potential future directions for research on N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine. One area of interest is the development of more potent and selective mGluR5 antagonists for use in therapeutic applications. Another area of interest is the investigation of the role of mGluR5 signaling in other neurological disorders, such as Alzheimer's disease and traumatic brain injury. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine and its potential therapeutic applications.
合成法
The synthesis of N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine involves several steps. The first step is the synthesis of 2-methylpyrazol-3-ylmethanol, which is then reacted with 3-pyridinecarboxaldehyde to produce the intermediate N-[(2-methylpyrazol-3-yl)methyl]-3-pyridinecarboxaldehyde. This intermediate is then reduced to the final product, N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine.
科学的研究の応用
N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, anxiety disorders, and addiction. It has also been studied for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
特性
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-10(11-4-3-6-13-8-11)14-9-12-5-7-15-16(12)2/h3-8,10,14H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFATGBZKXZQGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NCC2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7557188.png)



![N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline](/img/structure/B7557222.png)


![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-fluoro-2-nitroaniline](/img/structure/B7557243.png)
![4-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7557244.png)
![N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B7557251.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B7557259.png)
![2-(cyclohexen-1-yl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine](/img/structure/B7557263.png)

![Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate](/img/structure/B7557271.png)